2-(Allyloxy)benzoic acid
Overview
Description
“2-(Allyloxy)benzoic acid” is a chemical compound with the molecular formula C10H10O3 . It is also known as "2-[(Allyloxy)carbonyl]benzoic acid" .
Molecular Structure Analysis
The molecular weight of “2-(Allyloxy)benzoic acid” is 206.1947 . The IUPAC Standard InChI is InChI=1S/C11H10O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h2-6H,1,7H2,(H,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Allyloxy)benzoic acid” were not found in the available resources, it’s worth noting that alkylbenzenes, a class of compounds to which “2-(Allyloxy)benzoic acid” belongs, can be oxidized to benzoic acids when heated with aqueous potassium permanganate (KMnO4) under acidic conditions .Scientific Research Applications
1. Synthesis and Characterization of Azobenzene Compounds
(E)-4-(2-(4-(allyloxy) phenyl) diazenyl) benzoic acid, synthesized through diazotize-coupling reaction and etherification, exhibits mesomorphic phases, indicating potential applications in the field of liquid crystal technology and materials science (Sun, Xu, Zhang, & Wu, 2011).
2. Liquid Crystalline Complexes
Allyloxybenzoic acid compounds form hydrogen-bonded liquid crystalline complexes with 4,4′-bipyridine, exhibiting unique nematic and smectic phases. This implies potential uses in designing advanced liquid crystalline materials (Wei, Shi, Yuan, Zhang, Cao, & Yang, 2007).
3. Development of Novel Fluorescence Probes
The compound 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, related to allyloxybenzoic acid, has been used to develop new fluorescence probes for detecting reactive oxygen species, suggesting applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
4. Dendrimer Synthesis
Allyloxybenzoic acid is a key unit in the synthesis of dendrimeric polyesters, which have potential applications in drug delivery systems. This highlights the compound's role in advanced polymer chemistry and pharmaceuticals (Salamończyk, 2011).
5. Antimycobacterial Activity
Benzoic acid (4-allyloxy-benzylidene)-hydrazide and its derivatives have shown potent antimycobacterial activity. This opens avenues for the development of new antimicrobial agents (KulandaiTherese & Geethamalika, 2017).
6. Polymers for Advanced Technologies
Benzoic acid and its derivatives, including allyloxy variants, have been used as dopants for polyaniline, enhancing its conductivity. This has implications in the field of conductive polymers and electronic materials (Amarnath & Palaniappan, 2005).
Safety and Hazards
While specific safety data for “2-(Allyloxy)benzoic acid” was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation are also advised .
Mechanism of Action
Target of Action
It’s structurally related to salicylic acid, which is known to target various enzymes and pathways in the body .
Biochemical Pathways
Phenolic compounds like this can be involved in various pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of individual phenolic compounds .
properties
IUPAC Name |
2-prop-2-enoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWMIGFSEWFXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396572 | |
Record name | 2-(allyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59086-52-1 | |
Record name | 2-(allyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Allyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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